molecular formula C23H24O2S B1668752 5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid CAS No. 170355-37-0

5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid

Cat. No. B1668752
M. Wt: 364.5 g/mol
InChI Key: URUSABQSUCBGGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid is complex, with multiple functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Eustache, Bernardon, and Shroot (1988) developed a convenient synthetic route for derivatives of 5-(2-tetrahydroanthracenyl)-2-thiophenecarboxylic acid, highlighting its potential for novel compound synthesis (Eustache, Bernardon, & Shroot, 1988).
  • Li et al. (2020) demonstrated the electropolymerization of thiophene-3-carboxylic acid derivatives, showcasing their applicability in polymer formation and electrochromic performances (Li et al., 2020).

Applications in Supramolecular Chemistry

  • Osterod et al. (2001) reported on the formation of non-covalent complexes with stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, highlighting their role in luminescent supramolecular assemblies (Osterod et al., 2001).

Biological Applications

  • Raghavendra et al. (2017) synthesized derivatives related to thiophene-2-carboxylic acid and evaluated their antimicrobial and antioxidant properties, indicating potential in pharmaceutical applications (Raghavendra et al., 2017).
  • Talupur, Satheesh, and Chandrasekhar (2021) conducted docking studies on thiophene-2-carboxamide derivatives, suggesting their use in drug development and biological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSABQSUCBGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid

Synthesis routes and methods

Procedure details

6.3 g (16 mmol) of the ester prepared in Example 1 and 100 ml of a 2N methanolic sodium hydroxide solution were introduced into a round-bottomed flask and the mixture was heated at reflux for one hour. The reaction medium was evaporated to dryness, the residue taken up in water, acidified to pH 1 with concentrated hydrochloric acid and the solids filtered. The product obtained was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C. were recovered.
Name
ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Reactant of Route 3
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Reactant of Route 4
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Reactant of Route 6
5-(5,5,8,8-Tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid

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